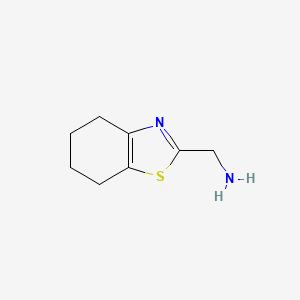

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOUEFCXDHEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651706-15-9 | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde in the presence of an acid catalyst to form the benzothiazole ring. Subsequent reduction and functionalization steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases. For instance, compounds derived from 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine have shown promise as multi-target-directed ligands (MTDLs) against monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in conditions like Alzheimer's disease and depression. A specific study demonstrated that several synthesized compounds exhibited significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Compounds with the benzothiazole moiety have been extensively studied for their antimicrobial properties. In vitro assays revealed that certain derivatives of this compound displayed effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the benzothiazole core can enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of benzothiazole can act as anti-inflammatory agents by inhibiting pathways involved in inflammation. For instance, some compounds were found to significantly reduce inflammation markers in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

A typical synthetic route involves the reaction of a substituted amine with a thiazole derivative under controlled conditions to yield the desired benzothiazole derivative. The following table summarizes various synthetic methods reported in literature:

| Methodology | Key Features |

|---|---|

| Cyclization of amines | Utilizes thiazole derivatives |

| Multi-component reactions | Efficient synthesis of complex structures |

| Microwave-assisted synthesis | Reduces reaction time significantly |

Case Study 1: Antidepressant Activity

A study investigated a series of benzothiazole derivatives for their antidepressant effects using the forced swim test (FST). Among these compounds, one derivative exhibited a notable reduction in immobility time compared to controls, indicating potential antidepressant activity .

Case Study 2: Antibacterial Efficacy

Another research focused on synthesizing triazole derivatives containing benzothiazole rings. The antibacterial activity was assessed against various bacterial strains, revealing that specific modifications led to enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural relevance of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine, the following compounds are analyzed:

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S)

- Structure : Contains a benzoxathiine ring (oxygen and sulfur atoms in the heterocycle) with methoxy and thiophenyl substituents.

- Molecular Weight : 256.34 g/mol (vs. 168.26 g/mol for the target compound) .

- Synthesis: Prepared via sodium hydride-mediated coupling of 4-methoxyphenol with thiadiazole derivatives in DMF .

- Key Differences: The benzoxathiine scaffold lacks the tetrahydrobenzothiazole’s amine group, limiting its utility in amine-targeted drug design. Higher lipophilicity due to the methoxy and thiophenyl groups compared to the simpler aminomethyl substitution in the target compound.

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (C₁₇H₁₂ClN₅O₃S₂)

- Structure: A benzodithiazine derivative with chloro, cyano, and hydrazino substituents.

- Molecular Weight : 458.90 g/mol .

- Functional Features :

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride (C₁₁H₁₅ClN₂O)

- Structure: Tetrahydroquinoline scaffold with a carboxamide group.

- Molecular Weight : 232.70 g/mol .

- Comparison: The quinoline core provides π-stacking capabilities absent in the benzothiazole system. Carboxamide functionality enables hydrogen bonding, contrasting with the primary amine’s basicity in the target compound.

Data Table: Structural and Functional Comparison

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine (THBMA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of THBMA, including its synthesis, pharmacological properties, and related case studies.

- Molecular Formula : CHNS

- Molecular Weight : 154.23 g/mol

- CAS Number : 2933-29-1

- Appearance : White to light yellow powder

- Melting Point : 89 °C

Anticancer Activity

Research has indicated that compounds structurally related to THBMA exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of derivatives of benzothiazepine and benzoxazepine against the MCF-7 breast cancer cell line. The most active compound in this series had an IC value of 0.67 µM, indicating potent antiproliferative effects .

Neuroprotective Effects

THBMA and its derivatives have been explored for neuroprotective effects. A study focusing on benzothiazole derivatives found that they could potentially protect neuronal cells from oxidative stress-induced apoptosis. The underlying mechanisms involve modulation of apoptosis regulatory pathways .

Antimicrobial Properties

Compounds similar to THBMA have demonstrated antimicrobial activity against various pathogens. For example, a subset of benzothiazole derivatives was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. These findings suggest that THBMA may also possess antimicrobial properties worth further investigation .

Case Study 1: Anticancer Compound Development

A systematic SAR (Structure-Activity Relationship) study was conducted on a series of tetrahydrobenzothiazepine compounds. The findings revealed that modifications at specific positions significantly influenced the anticancer efficacy against MCF-7 cells. The data indicated that electron-withdrawing groups enhanced activity, while bulky substituents reduced it .

| Compound | IC (µM) | Structural Modification |

|---|---|---|

| Compound A | 0.67 | -Cl (6-position) |

| Compound B | 1.20 | -NO (4-position) |

| Compound C | 3.50 | -Me (3-position) |

Case Study 2: Neuroprotection Mechanism

In a neuroprotection study involving THBMA derivatives, researchers demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress in vitro. The study revealed that the activation of the PI3K/Akt pathway was crucial for their protective effects .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine and its derivatives?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors to form the benzothiazole core. For example, derivatives like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine are synthesized via condensation reactions between indole carboxaldehydes and benzothiazole-2-amine derivatives under reflux conditions . Key steps include controlling reaction temperature, pH, and solvent choice (e.g., ethanol or DMF) to optimize yield (typically 60-80%) and purity .

Q. How is the molecular structure of this compound characterized in research settings?

Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methyl groups at positions 5 and 7 in derivatives) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₈H₁₂N₂S has MW 168.26 g/mol) .

- X-ray Crystallography : Resolves spatial arrangements of the tetrahydro-benzothiazole ring and methanamine substituent .

Q. What are the primary biological targets or applications studied for this compound?

The benzothiazole scaffold is associated with antimicrobial, analgesic, and anticancer activities. Derivatives interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions, as suggested by molecular docking studies . Research highlights its potential in organic semiconductors due to π-conjugation in the benzothiazole-naphthalene framework .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Temperature Control : Maintaining 60-80°C prevents side reactions (e.g., over-cyclization) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalytic Additives : Using p-toluenesulfonic acid (PTSA) accelerates condensation reactions .

- Purification Methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products (>95% purity) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Establish EC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to compare potency .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. phenyl groups) to isolate contributing factors .

- Computational Validation : Molecular dynamics simulations clarify binding modes with targets (e.g., ATP-binding pockets) .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

A comparative analysis of benzothiazole derivatives reveals:

| Compound Name | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| 6-Methyl-4,5,6,7-tetrahydro derivative | Methyl at position 6 | Enhanced metabolic stability |

| 2-Amino-benzothiazole | Simpler aromatic system | Lower kinase inhibition |

| Naphthalene-carboxamide derivative | Extended π-system | Improved semiconductor properties |

The tetrahydro structure in this compound enhances conformational flexibility, potentially improving target engagement .

Q. What advanced methodologies are used to study reaction mechanisms involving this compound?

- In Situ Spectroscopy : FTIR monitors intermediate formation during synthesis .

- Isotopic Labeling : ¹³C tracing identifies rate-determining steps in cyclization .

- Quantum Chemical Calculations : DFT predicts transition states and activation energies for ring-closure reactions .

Methodological Considerations

Q. How should researchers design experiments to assess stability under varying conditions?

- Thermal Stability : TGA/DSC analysis (25–300°C) under nitrogen .

- Photodegradation : UV-Vis spectroscopy under accelerated light exposure .

- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC .

Q. What computational tools are recommended for predicting drug-likeness?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.